

Determining Prosystemin Activity: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *prosystemin*

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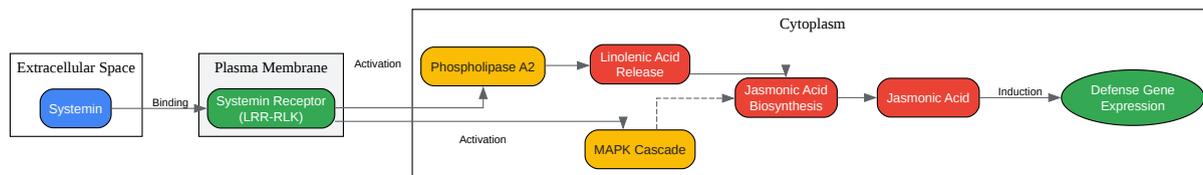
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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately determine the biological activity of **prosystemin** and its derivatives. The following bioassays are established methods for quantifying the defense-eliciting properties of this important plant signaling molecule.

Prosystemin is a 200-amino acid precursor protein in solanaceous plants, such as tomato, from which the 18-amino acid peptide hormone systemin is derived.[1][2] Systemin is a key regulator of the plant's defense response against herbivores and pathogens.[1][3] Upon wounding, **prosystemin** is processed to release systemin, which initiates a signaling cascade leading to the production of various defense compounds, including proteinase inhibitors and polyphenol oxidase.[3][4] Understanding the activity of **prosystemin** and its fragments is crucial for developing novel strategies for crop protection.

I. Prosystemin Signaling Pathway

The binding of systemin to its cell surface receptor, a leucine-rich repeat receptor kinase, triggers a rapid signaling cascade.[3] This includes the activation of a MAP kinase (MAPK) cascade and a phospholipase A2, leading to the release of linolenic acid from the membrane. [3] Linolenic acid is then converted to jasmonic acid (JA), a key phytohormone in plant defense. JA, in turn, activates the transcription of a wide array of defense-related genes.



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Prosystemin/Systemin signaling cascade.

II. Bioassay Protocols

Here we detail three common bioassays to determine the activity of **prosystemin** or its derivatives: an insect feeding bioassay, a fungal growth inhibition bioassay, and a gene expression analysis.

A. Insect Feeding Bioassay with *Spodoptera littoralis*

This bioassay assesses the anti-herbivore activity of **prosystemin** by measuring the growth of lepidopteran larvae fed on treated leaves.

Experimental Workflow:



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Workflow for the *S. littoralis* feeding bioassay.

Protocol:

- Plant Treatment: Apply the **prosystemin** solution or fragments (e.g., at a concentration of 100 fM) to the leaves of young tomato plants. Use a mock treatment (the buffer solution used to dissolve the **prosystemin**) as a control.
- Leaf Collection: After 6 hours of treatment, detach the treated leaves.[5][6]
- Larvae Preparation: Use third-instar *Spodoptera littoralis* larvae that have been reared on an artificial diet.[5][6]
- Feeding Assay: Place individual larvae on the detached, treated leaves in a controlled environment (e.g., 25°C with a 16:8 hour light-dark photoperiod).[5][6]
- Data Collection: Measure the weight of the larvae at regular intervals (e.g., every 24 hours for 3 days).
- Data Analysis: Statistically compare the weight gain of larvae fed on **prosystemin**-treated leaves versus control-treated leaves. A significant reduction in weight gain indicates **prosystemin** activity.

B. Antifungal Bioassay with *Botrytis cinerea*

This assay evaluates the ability of **prosystemin** to induce resistance against the necrotrophic fungus *Botrytis cinerea* by measuring the size of necrotic lesions on inoculated leaves.

Protocol:

- Plant Treatment: Treat tomato leaves with the **prosystemin** solution or fragments (e.g., 100 fM) as described in the insect bioassay.
- Inoculation: Six hours after treatment, inoculate the leaves with a spore suspension of *B. cinerea*. This can be done by placing small droplets of the spore suspension onto the leaf surface.[6]
- Incubation: Place the inoculated leaves in a high-humidity chamber at approximately 23°C with a 16:8 hour light/dark photoperiod to facilitate fungal growth.[6]
- Data Collection: Measure the diameter of the necrotic lesions at various time points (e.g., 1, 3, 5, and 8 days) after inoculation using a digital caliper.[6]

- Data Analysis: Compare the lesion sizes on **prosystemin**-treated leaves to those on control-treated leaves. A significant reduction in lesion size indicates the induction of fungal resistance.

C. Gene Expression Analysis by Real-Time PCR (RT-PCR)

This method provides a molecular measure of **prosystemin** activity by quantifying the transcript levels of known defense-related genes.

Protocol:

- Plant Treatment and Sample Collection: Treat tomato plants with the **prosystemin** solution or fragments. At a specific time point post-treatment (e.g., 6 hours), collect leaf samples and immediately freeze them in liquid nitrogen to preserve the RNA.[5][6]
- RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples using a standard protocol or a commercial kit. Subsequently, synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
- Real-Time PCR: Perform RT-PCR using primers specific for defense-related genes such as LoxD (lipoxygenase), AOS (allene oxide synthase), ACO2 (ACC oxidase 2), and PAL (phenylalanine ammonia-lyase).[5] A housekeeping gene (e.g., EF-1 α) should be used as an internal control for normalization.[5]
- Data Analysis: Calculate the relative expression levels of the target genes using the $2^{-\Delta\Delta C_t}$ method.[5][6] An increase in the transcript levels of these genes in **prosystemin**-treated plants compared to controls indicates the activation of the defense signaling pathway.

III. Quantitative Data Summary

The following table summarizes representative quantitative data from studies assessing the activity of **prosystemin** and its fragments.

| Bioassay | Treatment | Concentration | Observed Effect | Reference |
|---------------------|--|---------------|---|-----------|
| Gene Expression | Prosystemin Fragment PS1-70 | 100 fM | Significant upregulation of LoxD, AOS, ACO2, and PAL transcripts in tomato leaves 6 hours post-treatment. | [5] |
| Gene Expression | Prosystemin Fragment PS1-120 | 100 fM | Significant upregulation of AOS, ACO2, and PAL transcripts in tomato leaves 6 hours post-treatment. | [5] |
| Antifungal Activity | Prosystemin Fragments (PS1-70, PS1-120) | 100 fM | Reduced lesion size caused by Botrytis cinerea on treated tomato leaves. | [6] |
| Insect Resistance | Prosystemin Fragments (PS1-70, PS1-120) | 100 fM | Reduced weight gain of Spodoptera littoralis larvae fed on treated tomato leaves. | [6] |
| Enzyme Activity | Overexpression of Prosystemin Gene | N/A | Up to 70-fold higher levels of polyphenol oxidase (PPO) in transgenic tomato leaves | [4] |

compared to
wild-type.

These protocols and the associated data provide a robust framework for researchers to investigate the biological activity of **prosystemin** and its potential applications in agriculture and drug development. The use of multiple, complementary bioassays is recommended for a comprehensive assessment of **prosystemin**'s function.

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